tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate
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Overview
Description
tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate: is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine.
Formation of the Azepane Ring: The protected amine undergoes cyclization to form the azepane ring. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide (CH3I) or similar alkylating agents.
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, alkoxides, amines
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted azepanes
Scientific Research Applications
Chemistry: tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies and as a building block in combinatorial chemistry.
Biology: In biological research, this compound is used to study the structure-activity relationships of azepane derivatives. It is also investigated for its potential as a scaffold for the design of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It may also be studied for its potential activity against certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)-3-methylhexahydroazepine-1-carboxylate
Comparison: tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to six-membered piperidine or hexahydroazepine analogs. The presence of the tert-butyl ester group also influences its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-15(7-5-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNXYCTWDYUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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